REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:19]=[CH:20][CH:21]=1)[O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[C:9]([N+:16]([O-])=O)[CH:8]=1)#[CH:2].O1CCCC1>[OH-].[NH4+].[Zn]>[C:1]([C:3]1[CH:4]=[C:5]([CH:19]=[CH:20][CH:21]=1)[O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[C:9]([NH2:16])[CH:8]=1)#[CH:2] |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(#C)C=1C=C(OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
25 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
the solution stirred an additional half hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added a solution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
At that time, the reaction mixture was filtered by suction
|
Type
|
WASH
|
Details
|
the residue was washed with several portions of tetrahydrofuran
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with several portions of ether
|
Type
|
WASH
|
Details
|
the combined ether extracts washed with water
|
Type
|
CUSTOM
|
Details
|
Evaporation of the organic layer in vacuo
|
Type
|
CUSTOM
|
Details
|
yielded a dark red oil
|
Type
|
CUSTOM
|
Details
|
Chromatography of the residue on 1 × 12 inch dry column of silica gel
|
Type
|
CUSTOM
|
Details
|
afforded an initial
|
Type
|
WASH
|
Details
|
red band (elution with methylene chloride) of side-product
|
Type
|
WASH
|
Details
|
Further elution
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=C(OC2=CC(=C(C=C2)N)N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |